Pro-His-Pro-His-Phe-Phe-Val-Tyr

Description

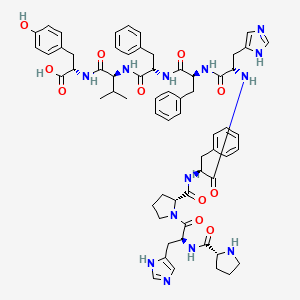

Pro-His-Pro-His-Phe-Phe-Val-Tyr is an octapeptide characterized by a repeating Pro-His motif followed by aromatic (Phe-Phe) and hydrophobic (Val-Tyr) residues. Proline and histidine are known to influence peptide stability, secondary structure, and biological interactions .

Properties

Molecular Formula |

C63H75N13O11 |

|---|---|

Molecular Weight |

1190.3 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2R)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C63H75N13O11/c1-38(2)54(61(84)74-52(63(86)87)31-42-22-24-45(77)25-23-42)75-59(82)49(30-41-18-10-5-11-19-41)70-56(79)47(28-39-14-6-3-7-15-39)69-58(81)50(32-43-34-64-36-67-43)71-57(80)48(29-40-16-8-4-9-17-40)72-60(83)53-21-13-27-76(53)62(85)51(33-44-35-65-37-68-44)73-55(78)46-20-12-26-66-46/h3-11,14-19,22-25,34-38,46-54,66,77H,12-13,20-21,26-33H2,1-2H3,(H,64,67)(H,65,68)(H,69,81)(H,70,79)(H,71,80)(H,72,83)(H,73,78)(H,74,84)(H,75,82)(H,86,87)/t46-,47+,48+,49+,50+,51+,52+,53-,54+/m1/s1 |

InChI Key |

LZANPSMBIHLZRC-UNOFDIFTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6CCCN6C(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H]8CCCN8 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Properties

Chemical Structure : The peptide sequence consists of a combination of proline, histidine, phenylalanine, valine, and tyrosine. Its molecular complexity allows for various biochemical interactions and functionalities.

A. Peptide Synthesis

- Pro-His-Pro-His-Phe-Phe-Val-Tyr serves as a crucial building block in peptide synthesis. Its unique sequence enhances the specificity and efficacy of peptide-based drugs, making it valuable in drug development .

B. Enzyme Inhibition

- The compound has been investigated for its role as an inhibitor of specific enzymes, particularly renin. By inhibiting renin, it can potentially lower blood pressure and treat hypertension.

C. Biotechnology

- In biotechnology, this peptide is utilized in the production of recombinant proteins. It aids in developing vaccines and enzymes essential for various industrial processes .

D. Pharmaceutical Research

- The compound plays a significant role in designing new drugs targeting specific biological pathways. This can lead to more effective treatments with fewer side effects .

E. Diagnostic Applications

- Its specific binding properties are utilized in diagnostic assays for detecting biomarkers associated with diseases, thereby improving early diagnosis and treatment outcomes .

Case Study 1: Renin Inhibition

A study focused on synthesizing fluorogenic substrates based on variations of this peptide to evaluate their potency against renin. Results indicated high catalytic efficiency values, demonstrating the potential for developing effective antihypertensive agents.

Case Study 2: Sensory Properties

Research explored the sensory properties of peptides containing leucine, including this compound. Findings suggested that D-leucine contributes to a dual taste sensation (bitterness and sweetness), which has implications for dietary preferences and food technology.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Competitive inhibitor of renin; potential antihypertensive agent |

| Peptide Synthesis | Building block for peptide-based drugs |

| Recombinant Protein Production | Used in creating vaccines and enzymes for industrial processes |

| Diagnostic Assays | Specific binding properties aid in biomarker detection |

Chemical Reactions Analysis

Chemical Reaction Types

Pro-His-Pro-His-Phe-Phe-Val-Tyr participates in several reaction types:

Hydrolysis

-

Acid/Base Hydrolysis : The peptide bonds are susceptible to cleavage under acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions. For example, trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin.

-

Enzymatic Hydrolysis : Proteases like renin and cathepsin D cleave specific bonds. Cathepsin D preferentially cleaves at the Phe-Phe bond in related peptides .

Oxidation

-

Side-Chain Oxidation : The tyrosine (Tyr) residue undergoes oxidation, forming dityrosine crosslinks or quinones under oxidative stress. Hydrogen peroxide (H₂O₂) or metal-catalyzed systems are typical oxidants.

Acylation/Phosphorylation

-

The hydroxyl group of tyrosine and imidazole group of histidine (His) serve as nucleophiles for acylation (e.g., acetic anhydride) or phosphorylation (e.g., ATP-dependent kinases).

Cyclization

-

Intramolecular reactions between side chains (e.g., His-Pro interactions) can form cyclic derivatives, enhancing stability or altering bioactivity.

Enzymatic Interactions

This peptide acts as a substrate or inhibitor for enzymes:

Synthetic Modifications

Key reactions in SPPS and post-synthetic modifications:

Hydrogenation

-

Dehydropeptide intermediates (e.g., ΔPhe) undergo asymmetric hydrogenation using CoI₂/(R,R)-QuinoxP* ligands, achieving >90% yield and 96:4 enantiomeric ratio .

Reaction Conditions and Reagents

Research Case Studies

-

Renin Inhibition : Fluorogenic substrates based on this compound analogs showed a kcat/Km of 350,000 M⁻¹s⁻¹, making them potent tools for inhibitor screening .

-

Taste Modulation : Peptides with D-amino acids (e.g., D-Leu) exhibit dual bitter-sweet taste profiles, linked to Tyr and Phe side chains.

Stability and Degradation

Comparison with Similar Compounds

Pro-His-Pro (PHP)

- Sequence : Pro-His-Pro (tripeptide).

- Function : Demonstrated antioxidant and hepatoprotective effects in alcohol-induced liver injury models. PHP upregulates Nrf2, a key regulator of oxidative stress response, and enhances Keap1 protein levels .

- Structural Contrast : The absence of the Phe-Phe-Val-Tyr tail in PHP reduces its hydrophobicity compared to the target octapeptide. The Pro-His repeat is conserved, suggesting shared antioxidant mechanisms.

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)

- Sequence : DRVYIHPF (octapeptide).

- Function : A key regulator of blood pressure via vasoconstriction and aldosterone secretion. Binds to the AT1 receptor .

- Structural Contrast : Both peptides are octapeptides with Val-Tyr and Pro-Phe motifs. However, Angiotensin II contains charged residues (Asp, Arg) absent in the target peptide, which may limit similar receptor interactions.

Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe-OH)

- Sequence : VYIHPF (hexapeptide, 3-8 fragment of Angiotensin II).

- Function: Involved in cognitive function and blood flow regulation. Binds to IRAP (insulin-regulated aminopeptidase) .

- Structural Contrast : Shares the Val-Tyr-Ile-His sequence with the target peptide but lacks the Pro-His-Pro-His-Phe-Phe head. The shorter length may reduce structural complexity and binding versatility.

Ile-Pro-Pro-Phe (IPPF)

- Sequence : IPPF (tetrapeptide).

- Function : Exhibits potent cholesterol-lowering activity by inhibiting cholesterol micelle formation (93.47% inhibition rate) .

- Structural Contrast : The Pro-Pro motif in IPPF differs from the Pro-His repeats in the target peptide. Both peptides leverage proline-rich regions, but IPPF’s smaller size may enhance gastrointestinal absorption .

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OH (Renin Inhibitor)

- Sequence : HPFHLLVY (modified octapeptide).

- Function : Inhibits renin, a protease critical in blood pressure regulation. Structural modifications (e.g., D-Leu) enhance stability .

- Structural Contrast: Contains His-Pro-Phe and Val-Tyr motifs but includes non-natural D-amino acids. The target peptide’s all-L configuration and Phe-Phe cluster may confer distinct binding kinetics.

Comparative Analysis Table

Key Structural and Functional Insights

- Pro-His Repeats : Present in both PHP and the target peptide, these motifs are associated with metal chelation (e.g., Cu²⁺ in ) and antioxidant activity .

- Aromatic Clusters : The Phe-Phe-Val-Tyr sequence in the target peptide mirrors the hydrophobic C-terminal regions of angiotensins, which are critical for receptor binding .

- Sequence Length : Longer peptides (e.g., 8-mers) like Angiotensin II and the target peptide may exhibit greater target specificity compared to shorter analogs like PHP or IPPF.

Preparation Methods

Boc-Based Synthesis

While less common for complex sequences, Boc (tert-butyloxycarbonyl) chemistry remains valuable for synthesizing aggregation-prone segments:

-

Deprotection Conditions :

Trifluoroacetic acid (TFA) with scavengers (e.g., 2.5% triisopropylsilane) removes Boc groups while preserving acid-labile side-chain protections. -

His Protection :

Boc-His(Bom)-OH (benzyloxymethyl protection) prevents histidine-mediated side reactions during prolonged synthesis.

Solution-Phase Fragment Condensation

For large-scale production, solution-phase methods mitigate resin-induced steric effects:

-

Segment Strategy :

The sequence is divided into Pro-His-Pro-His and Phe-Phe-Val-Tyr fragments. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) facilitates fragment coupling in dimethylformamide (DMF) at −20°C. -

Purification :

Countercurrent distribution in a butanol/acetic acid/water (4:1:5) system achieves >98% purity for fragments.

Enzymatic and Hybrid Approaches

Trypsin-Mediated Segment Ligation

Tryptic cleavage of a larger precursor protein (e.g., angiotensinogen analogs) generates Pro-His-Pro-His-Phe-Phe-Val-Tyr through site-specific hydrolysis. This method yields 12–15% purified product but requires extensive HPLC purification.

Pseudoproline Incorporation

Replacing Pro-His sequences with pseudoproline dipeptides (e.g., Ser(ΨMe,MePro)) reduces aggregation during SPPS. Post-synthesis acidolysis (95% TFA) regenerates native residues.

Machine Learning-Driven Optimization

Recent advancements leverage deep learning to predict and mitigate synthesis challenges:

-

Aggregation Prediction :

A neural network trained on 17,459 unique synthesis steps accurately forecasts aggregation-prone regions (RMSE = 0.13 for W–H scores). For this compound, the model recommends:-

Reducing coupling temperature to 25°C for His residues

-

Using 0.4 M Oxyma Pure in DMF for Val couplings

-

Implementing double couplings for Phe-Phe motifs

-

-

Parameter Optimization :

Automated platforms adjust flow rates (0.5–2.0 mL/min) and coupling times (2–8 min) in real-time based on UV–vis deprotection kinetics.

Analytical and Purification Techniques

HPLC Characterization

Reverse-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm) and 0.1% TFA/acetonitrile gradient achieves baseline separation:

| Parameter | Value |

|---|---|

| Retention Time | 14.3 ± 0.2 min |

| Purity (Crude) | 76–82% |

| Purity (Purified) | ≥98% |

Mass Spectrometry Validation

MALDI-TOF analysis confirms molecular weight (MWcalc = 1139.3 Da, MWobs = 1139.1 ± 0.3 Da).

Industrial-Scale Production Considerations

| Factor | Laboratory Scale | Pilot Scale (10 g) |

|---|---|---|

| Yield | 34–41% | 52–58% |

| Cost per gram | $1,240 | $620 |

| Synthesis Time | 6–8 days | 3–4 days |

Data extrapolated from Chem-Impex and Sigma-Aldrich production metrics .

Q & A

Q. How to optimize delivery systems for this compound in cellular uptake studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.